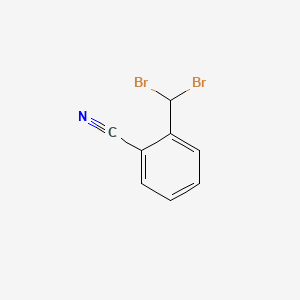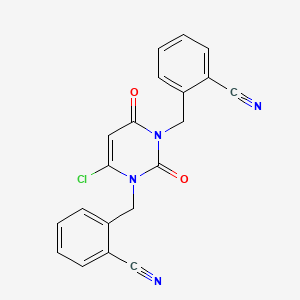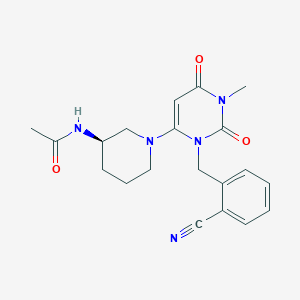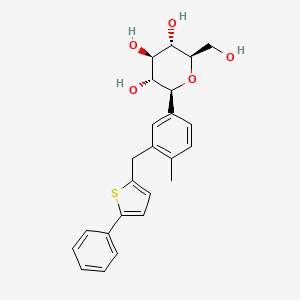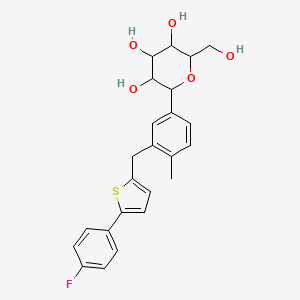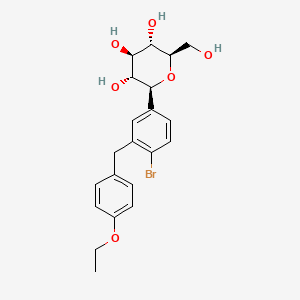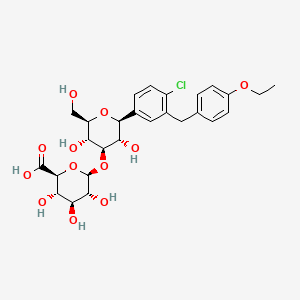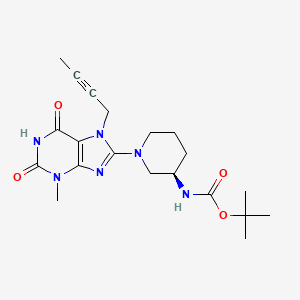
Lopinavir Impurity T
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lopinavir Impurity T is a related substance of Lopinavir, an antiretroviral drug used for the inhibition of HIV protease. Impurities in pharmaceutical compounds are critical to identify and characterize as they can influence the drug’s effectiveness, quality, and safety .
Preparation Methods
The preparation of Lopinavir Impurity T involves several synthetic routes and reaction conditions. One method includes protecting a hydroxy group in the starting compound to generate an intermediate, followed by deprotection to yield the final impurity . Industrial production methods often involve similar steps but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
Lopinavir Impurity T undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lopinavir Impurity T has several scientific research applications:
Chemistry: It is used to study the synthesis and characterization of related substances in pharmaceutical compounds.
Biology: It helps in understanding the biological activity and potential side effects of impurities in drugs.
Medicine: It is crucial for quality control and ensuring the safety and efficacy of antiretroviral drugs.
Industry: It aids in the development of industrial processes for the production of high-purity pharmaceutical compounds
Mechanism of Action
The mechanism of action of Lopinavir Impurity T is related to its parent compound, Lopinavir. Lopinavir inhibits the activity of HIV-1 protease, an enzyme critical for the HIV viral lifecycle. By mimicking the peptide linkage targeted by the HIV-1 protease enzyme, Lopinavir prevents the enzyme’s activity, thereby inhibiting viral replication .
Comparison with Similar Compounds
Lopinavir Impurity T can be compared with other related substances of Lopinavir, such as:
Sulfolopinavir: Another impurity with a sulfonyl group.
Lopinavirphenoxyacetamide: An impurity with a phenoxyacetamide group.
Lopinaviroxazine: An impurity with an oxazine ring
Each of these impurities has unique structural features and chemical properties, making them distinct from this compound.
Properties
CAS No. |
1797024-56-6 |
|---|---|
Molecular Formula |
C57H66N4O7 |
Molecular Weight |
919.16 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N,N′-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


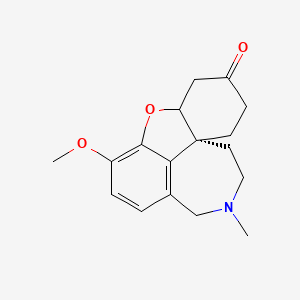
![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)
